molecular formula C5H5Cl2N3 B1293804 2,4-Dichloro-6-ethyl-1,3,5-triazine CAS No. 698-72-6

2,4-Dichloro-6-ethyl-1,3,5-triazine

Cat. No. B1293804
CAS RN: 698-72-6
M. Wt: 178.02 g/mol
InChI Key: ADVXAMGGIRUOKU-UHFFFAOYSA-N
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Patent
US08003645B2

Procedure details

After dissolving 3-aminophenol (2.18 g, 20 mmol) in 1,4-dioxane (20.0 mL), 2,4-dichloro-6-ethyl-1,3,5-triazine (1.78 g, 10 mmol) was added and stirring carried out for 3 hours at 100° C. under a nitrogen atmosphere.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Cl[C:10]1[N:15]=[C:14](Cl)[N:13]=[C:12]([CH2:17][CH3:18])[N:11]=1>O1CCOCC1>[CH2:17]([C:12]1[N:13]=[C:14]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=2)[N:15]=[C:10]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=2)[N:11]=1)[CH3:18]

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
1.78 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)C1=NC(=NC(=N1)NC1=CC(=CC=C1)O)NC1=CC(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.